Triamcinolone acetonide
Overview
Description
Synthesis Analysis
The synthesis of triamcinolone acetonide involves complex chemical reactions, primarily focusing on enhancing its efficacy and stability for medical use. One notable method involves labeling this compound with carbon-11 for use in PET studies. This process includes using labeled acetone as a synthetic intermediate, which reacts with triamcinolone to produce the acetonide, indicating a sophisticated synthesis process that ensures the compound's effectiveness and suitability for diagnostic applications (Berridge, Cassidy, & Bordeaux, 1994).
Molecular Structure Analysis
The molecular structure of this compound plays a critical role in its pharmacokinetics and pharmacodynamics. Its structure allows for a potent anti-inflammatory effect, estimated to be 40 times greater than cortisone or hydrocortisone. This high degree of effectiveness is attributed to its specific molecular configuration, which has been optimized through synthetic processes to enhance its anti-inflammatory properties while minimizing potential side effects (Smith, Zawisza, & Blank, 1958).
Chemical Reactions and Properties
This compound undergoes various chemical reactions based on its environment and formulation. For instance, in the presence of electrospraying techniques, its crystallinity decreases significantly, indicating a transformation that could influence its delivery and efficacy when applied topically or intravitreally. Such modifications are crucial for developing formulations that maximize therapeutic benefits while reducing risks (Jahangiri et al., 2014).
Physical Properties Analysis
The physical properties of this compound, including its solubility and stability, are essential for its effective use in medical treatments. These properties are influenced by the formulation and the presence of preservatives, such as benzyl alcohol, which may have retinal toxicity. The development of alternative formulations, such as those based on lipid nanocapsules, aims to enhance the drug's bioavailability and reduce potential toxicity, illustrating the importance of physical properties in the drug's clinical application (Formica et al., 2020).
Chemical Properties Analysis
Understanding this compound's chemical properties is crucial for optimizing its therapeutic effects. The compound's interaction with cellular receptors, its absorption profile, and its metabolism are all influenced by its chemical characteristics. Studies have shown that this compound can regulate glucocorticoid-receptor levels by decreasing the half-life of the activated nuclear-receptor form, highlighting the drug's mechanism of action at the molecular level and its potential for targeted therapy (McIntyre & Samuels, 1985).
Scientific Research Applications
Ophthalmic and Dermal Applications :
- Triamcinolone acetonide has been developed into an ophthalmic suspension for treating systemic and topical diseases, highlighting its versatility in drug formulation (Nazir, Masih, & Iqbal, 2021).
- It increases basic fibroblast growth factor (bFGF) production and decreases transforming growth factor-alpha 1 (TGF-α1) production in human dermal fibroblasts, suggesting potential dermatological applications (Carroll, Mikulec, Kita, & Koch, 2002).
- The compound is used for treating redness, itching, scaling, and crusting in inflammatory skin disorders and dryness with psoriasis (Vuddagiri & Boddu, 2021).
Ocular Therapeutics :
- Intravitreal injection of this compound significantly reduces retinal detachments and retinal neovascularization, demonstrating its effectiveness in ocular conditions (Tano, Chandler, & Machemer, 1980).
- It shows promise in treating exudative age-related macular degeneration, improving visual acuity and fundus findings (Danis, Ciulla, PRATT, & ANLIKER, 2000).
- This compound reverses osmotic swelling of retinal glial cells, contributing to the fast edema-resolving effect in human patients (Uckermann et al., 2005).
Other Therapeutic Uses :
- In asthma management, this compound aerosols effectively control severe, chronic asthma, allowing the reduction or cessation of oral corticosteroids (Falliers, 1976).
- It is effective in the treatment of knee osteoarthritis pain, significantly improving pain intensity, stiffness, and physical function (Paik, Duggan, & Keam, 2019).
- This compound is also effective in managing allergic rhinitis, reducing symptoms within the first day of administration (Jeal & Faulds, 1997).
Mechanism of Action
Future Directions
Triamcinolone acetonide is commonly used in medical practice to treat various skin conditions, including eczema, dermatitis, and allergies . It is a highly potent derivative of triamcinolone, with a strength that is about eight times greater than prednisone . Future research may focus on developing new formulations of this drug for different therapeutic uses .
Biochemical Analysis
Biochemical Properties
Triamcinolone acetonide interacts with glucocorticoid receptors, which are proteins that mediate the physiological effects of glucocorticoids . The binding of this compound to these receptors can modulate gene expression and influence various biochemical reactions . The exact nature of these interactions is complex and involves multiple signaling pathways .
Cellular Effects
This compound has anti-inflammatory, antipruritic, and vasoconstrictive properties . It can influence cell function by reducing the production of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules . In vitro studies have shown that this compound can exert protective effects against oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to glucocorticoid receptors, which leads to changes in gene expression . This can result in the inhibition or activation of enzymes, leading to changes in cellular metabolism . The exact details of these interactions at the molecular level are complex and involve multiple signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, one study showed a dose-dependent therapeutic effect of this compound on clinical and electrophysiological parameters of neuritis, with a lower degree of inflammatory infiltrates and demyelination in the sciatic nerve . Another study showed that this compound remained potent over a longer period of time compared to other corticosteroids .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, one study showed a dose-dependent therapeutic effect of this compound in an experimental autoimmune neuritis model in Lewis rats
Metabolic Pathways
This compound is metabolized in the liver, with the major metabolite being 6-beta-hydroxy-triamcinolone . It is involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues. One study showed that after intravenous administration, this compound was eliminated with a total body clearance of 37 L/h and a half-life of 2.0 hours . The volume of distribution was 103 L, indicating that the drug is distributed throughout the body .
Subcellular Localization
Given its mechanism of action involving binding to glucocorticoid receptors, it is likely that this compound is localized to the cytoplasm and nucleus of cells, where it can influence gene expression
properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDXUCZADRHECN-JNQJZLCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021371 | |
Record name | Triamcinolone acetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76-25-5 | |
Record name | Triamcinolone acetonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triamcinolone acetonide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIAMCINOLONE ACETONIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11.beta.,16.alpha.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triamcinolone acetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-α-fluoro-11-β,21-dihydroxy-16-α,17-α-isopropylidenedioxypregna-1,4-diene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIAMCINOLONE ACETONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F446C597KA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.